molecular formula C21H17N3OS B2920585 4-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034339-33-6

4-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide

Cat. No.: B2920585
CAS No.: 2034339-33-6
M. Wt: 359.45
InChI Key: PDSBLPQXHVVCMK-UHFFFAOYSA-N
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Description

4-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a thiophene ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrole and thiophene rings. One common approach is the reaction of 1H-pyrrole with thiophene derivatives under specific conditions to form the intermediate compounds. These intermediates are then further reacted with benzamide derivatives to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for developing new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an active pharmaceutical ingredient (API) in drug formulations. Its interactions with biological targets are being explored for therapeutic benefits.

Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as conjugated polymers and organic semiconductors, which have applications in electronics and materials science.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The pyrrole and thiophene rings may interact with enzymes or receptors, leading to biological responses. The exact molecular targets and pathways are subject to ongoing research to fully understand the compound's mechanism of action.

Comparison with Similar Compounds

  • 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol: This compound shares structural similarities with the main compound but has a phenol group instead of a benzamide group.

  • 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)amido ferrocenyl: This compound contains a ferrocene group, which adds a metal component to the structure.

Uniqueness: 4-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Ongoing research continues to uncover new insights and applications for this intriguing compound.

Properties

IUPAC Name

4-pyrrol-1-yl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c25-21(17-5-7-18(8-6-17)24-11-1-2-12-24)23-15-16-9-10-22-19(14-16)20-4-3-13-26-20/h1-14H,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSBLPQXHVVCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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